2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate
Description
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate features a benzimidazole core linked via a methyl-piperazine bridge to an acetamide group terminating in a benzothiazole moiety. Its dioxalate salt form enhances aqueous solubility and stability, likely through hydrogen-bonding interactions with the oxalate counterion . This structural framework is common in therapeutics targeting enzymes or receptors, leveraging heterocyclic aromatic systems for binding affinity.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS.2C2H2O4/c28-20(25-21-24-17-7-3-4-8-18(17)29-21)14-27-11-9-26(10-12-27)13-19-22-15-5-1-2-6-16(15)23-19;2*3-1(4)2(5)6/h1-8H,9-14H2,(H,22,23)(H,24,25,28);2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLKDKIQGRKBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=NC5=CC=CC=C5S4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications. .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis. The exact pathways affected would depend on the specific targets of the compound.
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate represents an intriguing class of bioactive molecules that exhibit diverse biological activities. This article aims to synthesize available research findings regarding its biological properties, including anticancer, antimicrobial, and neuroprotective activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 457.5 g/mol. The structure incorporates a benzimidazole moiety linked to a piperazine ring and a benzo[d]thiazole group, which are known for their pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and thiazole moieties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:
- IC50 values : One study reported IC50 values for certain derivatives in the range of against MCF cell lines, indicating promising anticancer activity .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving the Bcl-2 protein family .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Tested Strains : Significant activity was observed against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that derivatives exhibited varying degrees of antibacterial activity compared to standard drugs like ciprofloxacin .
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this one may possess neuroprotective effects , potentially beneficial in conditions such as Alzheimer's disease:
- Mechanisms : The neuroprotective effects are hypothesized to arise from the modulation of neuroinflammatory pathways and oxidative stress reduction .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of these compounds:
- Key Functional Groups : The presence of specific functional groups (e.g., methoxy or halogen substitutions) has been shown to enhance biological activity by improving solubility and receptor binding affinity .
Case Studies
- Anticancer Study : A compound structurally related to the target molecule was evaluated in vivo, demonstrating significant tumor growth suppression in mice models when administered at specified doses.
- Antimicrobial Testing : A series of benzimidazole derivatives were synthesized and tested against various bacterial strains, showing promising results with some compounds achieving higher potency than established antibiotics.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including the compound , as antimicrobial agents. For instance, derivatives with similar structures have shown promising activity against various pathogens. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial potency.
- Case Study : A study reported that certain benzimidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with DNA replication processes .
Anticancer Properties
The anticancer potential of benzimidazole derivatives is well-documented. The compound's structural features may contribute to its ability to inhibit tumor cell proliferation.
- Case Study : Research has indicated that compounds with similar structures can induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). For example, a derivative was found to have an IC50 value of 5.85 µM against HCT116 cells, demonstrating significant potency compared to standard chemotherapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are another area of interest. Compounds similar to the one discussed have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.
- Case Study : A derivative demonstrated a significant reduction in ear edema in xylene-treated mice, indicating its potential as an anti-inflammatory agent. The study measured cytokine levels such as TNF-α and IL-6, which were markedly reduced upon treatment with the compound .
Data Tables
To provide a clearer understanding of the compound's applications, the following tables summarize key findings from various studies:
| Activity | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Antimicrobial | Benzimidazole Derivative | Varies by structure | Staphylococcus aureus, E. coli |
| Anticancer | 2-(4-(1H-benzimidazol-2-yl)methyl)piperazine | 5.85 | HCT116 (Colon Cancer) |
| Anti-inflammatory | Benzimidazole Derivative | 0.86 (NO production) | Pro-inflammatory cytokines |
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its benzothiazole-acetamide terminus and piperazine-benzimidazole core. Below is a comparative analysis with similar compounds:
Structure-Activity Relationships (SAR)
- Benzothiazole vs.
- Dioxalate Salt vs. HCl Salt (K-604): Both salts improve solubility, but oxalate’s hydrogen-bonding capacity may enhance crystalline stability .
- Electron-Withdrawing Groups: Analogous to 6p’s 4-nitrophenyl group, electron-deficient aromatic systems in the target’s benzothiazole could amplify bioactivity .
- Piperazine Flexibility: The piperazine linker in the target and K-604 allows conformational adaptability, critical for interacting with hydrophobic enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
